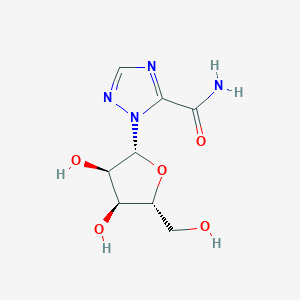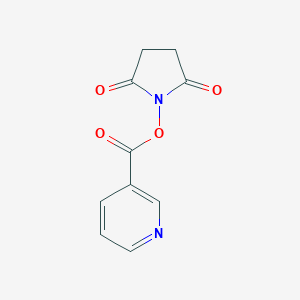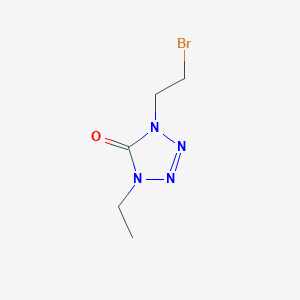
1-bêta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
Vue d'ensemble
Description
Azithromycin dihydrate is a macrolide antibiotic that belongs to the azalide subclass. It is primarily used to treat a variety of bacterial infections, including respiratory, enteric, and genitourinary infections. Azithromycin dihydrate is structurally related to erythromycin but has a 15-membered ring with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which prevents its metabolism .
Applications De Recherche Scientifique
Azithromycin dihydrate has a wide range of scientific research applications:
Mécanisme D'action
Azithromycin dihydrate exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing the assembly of the 50S ribosomal subunit and stopping bacterial protein synthesis . This mechanism effectively halts bacterial growth and replication.
Analyse Biochimique
Biochemical Properties
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide on various types of cells and cellular processes are complex and multifaceted . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide is involved in certain metabolic pathways, interacting with various enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide within cells and tissues are complex processes that may involve various transporters or binding proteins . The compound’s localization or accumulation may also be affected .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azithromycin dihydrate is synthesized from crude azithromycin through a gradual crystallization process. The process involves dissolving crude azithromycin in acetone and adding a minimal amount of water to induce crystal formation . Another method involves adding a base to an aqueous solution of azithromycin, which has a pH of 1 to 5 and contains acetone, to crystallize the dihydrate form .
Industrial Production Methods: In industrial settings, azithromycin dihydrate is produced by crystallizing azithromycin from a mixture of tetrahydrofuran and an aliphatic hydrocarbon (such as hexane) in the presence of water. This method ensures the formation of the thermodynamically stable dihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Azithromycin dihydrate undergoes various chemical reactions, including:
Oxidation: Azithromycin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in azithromycin.
Substitution: Azithromycin can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of azithromycin N-oxide, while reduction may yield azithromycin derivatives with modified functional groups .
Comparaison Avec Des Composés Similaires
Azithromycin dihydrate is unique among macrolide antibiotics due to its structural modifications, which enhance its stability and efficacy. Similar compounds include:
Erythromycin: Structurally related but lacks the methyl-substituted nitrogen in the lactone ring.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Roxithromycin: Similar to azithromycin but with variations in its chemical structure that affect its activity and spectrum of action.
Azithromycin dihydrate stands out due to its broad-spectrum activity, long half-life, and high tissue penetration, making it a preferred choice for treating various bacterial infections .
Propriétés
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-11-12(7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRZKKGAOJPDG-AFCXAGJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=N1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39030-43-8 | |
| Record name | 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039030438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-.BETA.-D-RIBOFURANOSYL-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M521CC48D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)



![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)


![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)


